molecular formula C21H21ClN4O3S2 B11009557 2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide

2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide

Cat. No.: B11009557
M. Wt: 477.0 g/mol
InChI Key: LXYMXAGNIXCAPS-UHFFFAOYSA-N
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Description

N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE typically involves multiple steps The process begins with the preparation of the 1,3,4-thiadiazole core, which is achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acidsIndustrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death. The specific pathways involved depend on the biological context and the type of cells targeted .

Comparison with Similar Compounds

N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE can be compared to other thiadiazole derivatives, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits anticancer properties.

    4-Chloro-N-(5-{2-[2-(2-{5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide: Used in various chemical applications. The uniqueness of N-(5-{2-[(2-CHLOROBENZOYL)AMINO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[5-[2-[(2-chlorobenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-29-12-13-30-17-9-5-3-7-15(17)20(28)24-21-26-25-18(31-21)10-11-23-19(27)14-6-2-4-8-16(14)22/h2-9H,10-13H2,1H3,(H,23,27)(H,24,26,28)

InChI Key

LXYMXAGNIXCAPS-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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